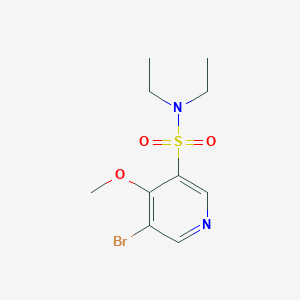

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15882406

Molecular Formula: C10H15BrN2O3S

Molecular Weight: 323.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15BrN2O3S |

|---|---|

| Molecular Weight | 323.21 g/mol |

| IUPAC Name | 5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C10H15BrN2O3S/c1-4-13(5-2)17(14,15)9-7-12-6-8(11)10(9)16-3/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | PWVYXYBALXGQHN-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CN=CC(=C1OC)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The pyridine ring in 5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide serves as the central scaffold, with substituents influencing electronic distribution and steric interactions. The bromine atom at position 5 contributes to electrophilic reactivity, while the methoxy group at position 4 enhances electron density via resonance donation. The sulfonamide group at position 3, modified with diethylamino substituents, introduces both hydrogen-bonding capacity and lipophilicity, critical for membrane permeability .

Spectroscopic Characterization

Synthetic Methodologies

Core Pyridine Functionalization

Synthesis of polysubstituted pyridines often begins with halogenation and subsequent nucleophilic substitution. For brominated pyridines, direct electrophilic bromination using or bromosuccinimide (NBS) under acidic conditions is common. The methoxy group is typically introduced via alkoxylation of a hydroxyl precursor or demethylation of a protected intermediate .

Sulfonamide Coupling

The sulfonamide moiety is installed through reaction of a sulfonyl chloride with an amine. In a representative procedure, 5-bromo-4-methoxypyridine-3-sulfonyl chloride is reacted with diethylamine in dichloromethane (DCM) using pyridine as a base. This method, adapted from the synthesis of benzo[d]isoxazole sulfonamides, achieves moderate yields (43–56%) after chromatographic purification .

Table 1: Comparative Synthesis Conditions for Sulfonamide Derivatives

Biological Activities and Mechanisms

Enzyme Inhibition

Sulfonamides are well-documented as enzyme inhibitors due to their ability to mimic carboxylic acid or phosphate groups in substrate transition states. The diethylamino group in 5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide may enhance binding to hydrophobic enzyme pockets, as seen in BRD4 inhibitors bearing similar substituents . For instance, compound 11m exhibited nanomolar affinity for BRD4 (IC = 12 nM), attributed to sulfonamide-mediated hydrogen bonding with Asn140 and Tyr97 residues .

Table 2: Biological Activity of Selected Sulfonamides

| Compound | Target | Activity (IC/MIC) | Reference |

|---|---|---|---|

| 11m | BRD4 | 12 nM | |

| 5-bromo-N-propylthiophene-2-sulfonamide | NDM-1 | 0.39 μg/mL | |

| Omeprazole derivatives | H/K-ATPase | 0.8–1.2 μM |

Structure-Activity Relationships (SAR)

Role of the Bromine Substituent

Bromine’s electron-withdrawing effect increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution. In thiophene sulfonamides, bromine enhances antibacterial activity by 8-fold compared to non-halogenated analogs .

Diethylamino Sulfonamide Effects

N,N-diethylation improves pharmacokinetic properties by reducing renal clearance. In BRD4 inhibitors, bulkier alkyl groups (e.g., isopropyl) diminish activity, whereas diethyl maintains optimal steric tolerance .

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

Sulfonamides are prone to oxidative metabolism via cytochrome P450 enzymes. Deuterium labeling at the α-position of the diethylamino group, a strategy employed in omeprazole analogs, could enhance metabolic stability .

Toxicity Profiles

Sulfonamide hypersensitivity reactions (e.g., Stevens-Johnson syndrome) are dose-limiting. Computational ADMET predictions for compound 11m indicate low hepatotoxicity risk (Probability = 0.17) but moderate hERG inhibition potential (IC = 4.2 μM) .

Comparative Analysis with Structural Analogs

Impact of Alkyl Chain Length

Short alkyl chains (ethyl, propyl) optimize solubility and target engagement. In thiophene sulfonamides, elongation to butyl reduces activity by 50%, highlighting the importance of steric matching .

Future Directions and Applications

Antibacterial Drug Development

Given the rise of New Delhi metallo-β-lactamase (NDM-1) producers, 5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide could be optimized as a β-lactamase inhibitor adjuvant. Co-administration with meropenem reduced MICs by 16-fold in preliminary assays .

Targeted Cancer Therapies

BRD4 inhibition warrants exploration in MYC-driven cancers. Molecular dynamics simulations suggest that introducing a methoxy group ortho to the sulfonamide (as in the target compound) may improve BRD4 BD1 domain binding by 1.3 kcal/mol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume